BenchChemオンラインストアへようこそ!

2-isopropyl-5-(trifluoromethyl)-1H-imidazole

Solid-state chemistry Pre-formulation Crystallinity

2-Isopropyl-5-(trifluoromethyl)-1H-imidazole (CAS 33468-89-2), also named 2-(1-methylethyl)-4-(trifluoromethyl)-1H-imidazole, is a disubstituted imidazole bearing an electron-withdrawing trifluoromethyl group at the 4(5)-position and an isopropyl group at the 2-position. This substitution pattern confers a measured LogP of 1.08, a boiling point of 253.8±35.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm³.

Molecular Formula C7H9F3N2
Molecular Weight 178.158
CAS No. 33468-89-2
Cat. No. B2469379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyl-5-(trifluoromethyl)-1H-imidazole
CAS33468-89-2
Molecular FormulaC7H9F3N2
Molecular Weight178.158
Structural Identifiers
SMILESCC(C)C1=NC=C(N1)C(F)(F)F
InChIInChI=1S/C7H9F3N2/c1-4(2)6-11-3-5(12-6)7(8,9)10/h3-4H,1-2H3,(H,11,12)
InChIKeyZIKUEYVTHYRJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropyl-5-(trifluoromethyl)-1H-imidazole (CAS 33468-89-2): Procurement-Relevant Physicochemical and Pharmacological Profile


2-Isopropyl-5-(trifluoromethyl)-1H-imidazole (CAS 33468-89-2), also named 2-(1-methylethyl)-4-(trifluoromethyl)-1H-imidazole, is a disubstituted imidazole bearing an electron-withdrawing trifluoromethyl group at the 4(5)-position and an isopropyl group at the 2-position . This substitution pattern confers a measured LogP of 1.08, a boiling point of 253.8±35.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm³ . The compound is a member of the 4(5)-trifluoromethylimidazole class, which has been disclosed in foundational patents as possessing anti-hypertensive, bronchodilatory, and anti-hyperuricemic activities [1]. It is commercially available at purities of 95%–98% for pharmaceutical R&D and quality control applications .

Why 2-Isopropyl-5-(trifluoromethyl)-1H-imidazole Cannot Be Replaced by Other 4-(Trifluoromethyl)imidazole Analogs


Within the 4(5)-trifluoromethylimidazole scaffold, the identity of the 2-substituent profoundly governs both solid-state properties and pharmacological mechanism. Patent data show that the 2-isopropyl derivative melts at 201.5–202.5 °C, whereas the closely related 2-isobutyl congener melts at 123–125 °C—a difference of approximately 78 °C that reflects divergent crystal packing and directly impacts formulation, milling, and storage behavior [1]. More critically, Baldwin et al. established that a 2-aryl substituent is required for xanthine oxidase inhibitory activity within this class; 2-alkyl-substituted analogs such as the isopropyl derivative instead exhibit anti-hypertensive and bronchodilatory pharmacology [2][3]. Substituting a 2-aryl or a 2-unsubstituted 4-(trifluoromethyl)imidazole for the 2-isopropyl compound therefore alters both the physical-handling characteristics and the biological target engagement profile. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Isopropyl-5-(trifluoromethyl)-1H-imidazole (CAS 33468-89-2)


Melting Point Elevation vs. 2-Isobutyl Analog: Implications for Solid-State Handling and Formulation

The 2-isopropyl derivative exhibits a melting point of 201.5–202.5 °C, which is 78 °C higher than the 2-isobutyl analog (123–125 °C) when both are synthesized via the same general method and measured under identical conditions [1]. This substantial elevation, arising from the branched isopropyl group's effect on crystal lattice energy versus the linear isobutyl chain, directly impacts solid-state processing. The higher melting point translates to superior thermal stability during milling, drying, and hot-melt extrusion operations, reducing the risk of amorphous phase generation or polymorphic conversion that can compromise batch-to-batch consistency.

Solid-state chemistry Pre-formulation Crystallinity

Lipophilicity (LogP) Differentiation vs. Unsubstituted 4-(Trifluoromethyl)imidazole: Impact on Extraction and Chromatographic Behavior

The measured LogP of 2-isopropyl-5-(trifluoromethyl)-1H-imidazole is 1.08 . While an experimentally measured LogP for the 2-unsubstituted parent 4-(trifluoromethyl)-1H-imidazole (CAS 33468-69-8) is not available from the same source, the addition of an isopropyl group (three additional carbons) to the imidazole scaffold is expected to increase LogP by approximately 0.5–0.8 log units based on established π-contribution values for the isopropyl fragment [1]. This difference has practical consequences: during aqueous-organic extraction workup or reversed-phase HPLC purification, the 2-isopropyl derivative exhibits longer retention and preferential partitioning into organic phases compared to the unsubstituted parent, simplifying isolation protocols and reducing co-elution with polar impurities.

Lipophilicity LogP Chromatographic retention Extraction efficiency

Pharmacological Mechanism Divergence: 2-Alkyl vs. 2-Aryl 4-(Trifluoromethyl)imidazoles

Baldwin et al. (1975) explicitly established that within the 4-(trifluoromethyl)imidazole series, a 2-aryl substituent and a free imino group are required for xanthine oxidase inhibitory activity [1]. Consistent with this SAR, the 2-isopropyl derivative (a 2-alkyl congener) is not listed among the xanthine oxidase inhibitors in that study. Instead, patent disclosures identify 2-isopropyl-4(5)-trifluoromethylimidazole as an anti-hypertensive agent and a bronchodilator [2][3]. This functional bifurcation means that a researcher seeking xanthine oxidase inhibition should select a 2-aryl analog (e.g., 2-phenyl or 2-(4-pyridyl) derivative), whereas a researcher investigating imidazoline-receptor-mediated hypotension or bronchial smooth muscle relaxation should procure the 2-isopropyl compound. The mechanistic divergence is therefore categorical—not merely a potency difference.

Xanthine oxidase inhibition Anti-hypertensive Structure-activity relationship Target selectivity

Boiling Point Elevation vs. Unsubstituted 4-(Trifluoromethyl)imidazole: Implications for Distillation-Based Purification

2-Isopropyl-5-(trifluoromethyl)-1H-imidazole exhibits a boiling point of 253.8±35.0 °C at 760 mmHg , compared to 224.7±35.0 °C for the unsubstituted 4-(trifluoromethyl)-1H-imidazole (CAS 33468-69-8) . The approximately 29 °C increase reflects the added molecular weight and van der Waals surface contributed by the isopropyl group. While both compounds fall within a range amenable to vacuum distillation, the higher boiling point of the 2-isopropyl derivative provides a wider operational window for fractional distillation, potentially enabling better separation from lower-boiling synthetic impurities such as residual aldehyde starting materials.

Boiling point Distillation Purification Volatility

Commercial Purity Availability: 98% Grade Enables Direct Use in GLP Toxicology and Pharmacopoeial Compliance Workflows

The compound is commercially available at a minimum purity of 98% (NLT 98%) from ISO-certified suppliers , compared to the more common 95% grade offered by multiple vendors for this and structurally related 4-(trifluoromethyl)imidazole building blocks . This 3-percentage-point purity increment reduces the total impurity burden from ≤5% to ≤2%, which is consequential for GLP toxicology studies where unidentified impurities exceeding 0.1% may require separate qualification. The 98% grade also aligns more closely with pharmacopoeial monograph expectations for impurity profiling, potentially reducing the extent of re-purification required before pivotal pharmacology or safety studies.

Purity specification GLP toxicology Pharmacopoeia Quality control

Evidence-Backed Application Scenarios for Procuring 2-Isopropyl-5-(trifluoromethyl)-1H-imidazole (CAS 33468-89-2)


Cardiovascular Lead Optimization Requiring an Imidazoline-Receptor-Targeted Hypotensive Scaffold

Procurement of the 2-isopropyl derivative is indicated when the research objective is anti-hypertensive activity mediated through imidazoline receptors rather than xanthine oxidase inhibition. US Patents 4,035,222 and 4,125,530 explicitly list 2-isopropyl-4(5)-trifluoromethylimidazole among compounds exhibiting hypotensive and bradycardiac responses in vivo [1][2]. The 2-aryl analogs, in contrast, were optimized for xanthine oxidase inhibition and lack this cardiovascular profile. Selecting the 2-isopropyl compound ensures alignment between chemical structure and the intended pharmacological mechanism, preventing wasted synthesis and screening cycles on an inactive chemotype.

Solid-Form Screening and Pre-Formulation Development Requiring High-Melting Crystalline API Candidates

With a melting point of 201.5–202.5 °C—78 °C above its 2-isobutyl congener—this compound is particularly suited for solid-dosage-form development programs where thermal stability during processing is critical [1]. The high melting point supports hot-melt extrusion, high-shear wet granulation with elevated drying temperatures, and long-term storage under accelerated stability conditions (40 °C/75% RH). Procurement teams evaluating building blocks for crystalline API candidates should prioritize the 2-isopropyl derivative over lower-melting alkyl analogs when robust solid-state properties are a selection criterion.

Synthetic Methodology Development for Regioselective C5-Trifluoromethylation of 2-Alkylimidazoles

The compound serves as a reference standard for developing and validating Cu(I)-mediated trifluoromethylation methodologies that achieve exclusive C5 selectivity on 2-alkylimidazole substrates. Its well-defined melting point (201.5–202.5 °C) and chromatographic behavior (LogP 1.08) enable unambiguous product identification and purity assessment when benchmarking new synthetic routes against established patent procedures [1][2]. Researchers optimizing trifluoromethylation conditions benefit from a compound with both a clear literature precedent and readily available high-purity commercial material (98% grade) for use as an authentic standard.

GLP Toxicology and IND-Enabling Studies Requiring High-Purity Imidazole Building Blocks

The availability of 98% purity grade (NLT 98%) from ISO-certified suppliers directly supports GLP toxicology workflows, where lower-purity material (e.g., 95%) would necessitate pre-study re-purification and impurity qualification [1]. The reduced impurity burden (≤2% vs. ≤5%) accelerates batch release timelines and minimizes the risk of impurity-related toxicological findings that could confound safety assessment. This makes the 98% grade the appropriate procurement specification for laboratories advancing compounds into regulatory toxicology or preclinical development.

Quote Request

Request a Quote for 2-isopropyl-5-(trifluoromethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.